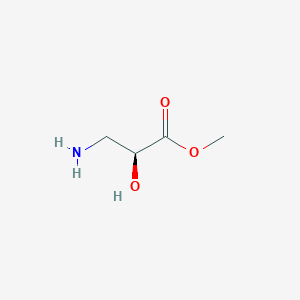

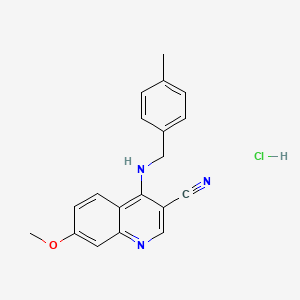

![molecular formula C31H33N3O4S2 B2643269 ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 532970-44-8](/img/structure/B2643269.png)

ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

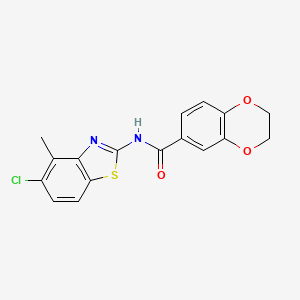

The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include an indole ring, a thiophene ring, and amide linkages. Compounds with these features often exhibit biological activity .

Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The indole and thiophene rings are aromatic, meaning they have a special stability due to delocalized electrons .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings and amide linkages would likely make it relatively polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

Research by Abdel-Motaal, Alanzy, and Asem (2020) explored the synthesis of new heterocycles using Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as a building block. The compounds synthesized displayed potent anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Heterocyclic Synthesis

Mohareb et al. (2004) reported the preparation of Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates and their reactivity toward active methylene reagents to produce pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004).

Heterocyclization Reactions

Wardaman (2000) described the reactivity of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents, leading to the synthesis of fused heterocyclic systems (Wardaman, 2000).

Synthesis of Benzo[b]thiophene Derivatives

Datta and De (1989) worked on synthesizing benzo[b]thiophene derivatives with good yields, providing a facile entry into the thieno[2,3-g] indole system (Datta & De, 1989).

Antirheumatic Potential

Sherif and Hosny (2014) synthesized and characterized Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate complexes, showing significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014).

Pharmacological Activities

Chapman et al. (1971) explored the synthesis of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate derivatives and their preliminary pharmacological studies (Chapman et al., 1971).

Antitumor Evaluation

Shams et al. (2010) conducted a study on the antitumor activities of various synthesized heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, showing high inhibitory effects against several cancer cell lines (Shams et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[[2-[1-[2-[(2-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O4S2/c1-3-38-31(37)28-23-13-7-9-15-25(23)40-30(28)33-27(35)19-39-26-18-34(24-14-8-6-12-22(24)26)17-16-32-29(36)21-11-5-4-10-20(21)2/h4-6,8,10-12,14,18H,3,7,9,13,15-17,19H2,1-2H3,(H,32,36)(H,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAMFTOQVXAOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

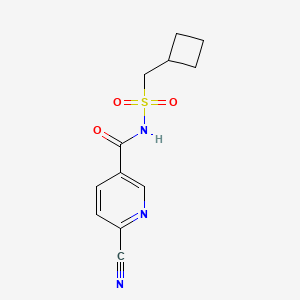

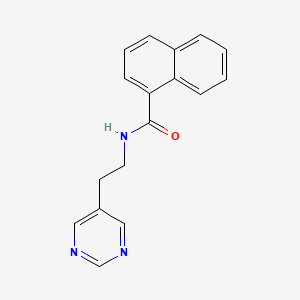

![N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2643189.png)

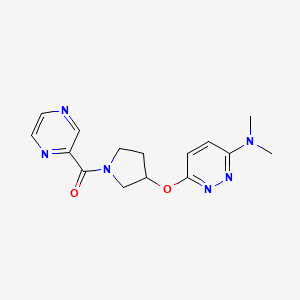

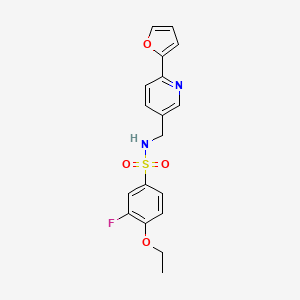

![5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2643191.png)

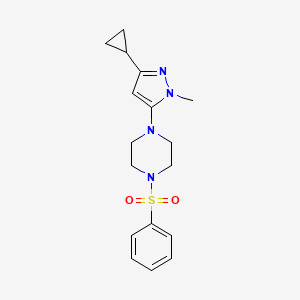

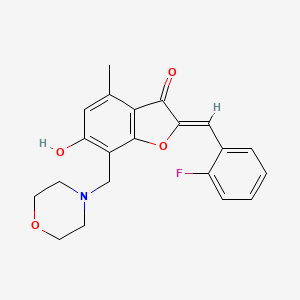

![6-(Prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2643201.png)

![[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine](/img/structure/B2643209.png)